molecular formula C12H10F3NOS B7896057 (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine

(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine

Cat. No.: B7896057
M. Wt: 273.28 g/mol
InChI Key: AZAAOBJSUXDBAQ-UHFFFAOYSA-N
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Description

(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate:

    Thiophene Ring Formation: The trifluoromethoxyphenyl intermediate is then coupled with a thiophene derivative using a palladium-catalyzed cross-coupling reaction.

    Methanamine Introduction: Finally, the thiophene derivative is reacted with a suitable amine source under reductive amination conditions to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the thiophene ring or the trifluoromethoxy group.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or amides, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethoxy-containing compounds with biological targets.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanol
  • (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)acetic acid
  • (4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethylamine

Uniqueness

(4-(2-(Trifluoromethoxy)phenyl)thiophen-2-yl)methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance characteristics.

Properties

IUPAC Name

[4-[2-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NOS/c13-12(14,15)17-11-4-2-1-3-10(11)8-5-9(6-16)18-7-8/h1-5,7H,6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAAOBJSUXDBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=C2)CN)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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